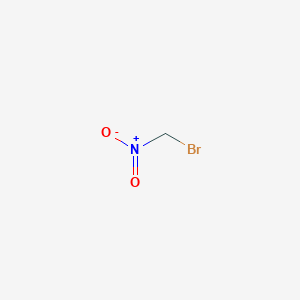

Bromonitromethane

説明

特性

IUPAC Name |

bromo(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BrNO2/c2-1-3(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPRVXJGNANVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060338 | |

| Record name | Methane, bromonitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-70-2 | |

| Record name | Bromonitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromonitromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, bromonitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, bromonitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromonitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMONITROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG63P9EUR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Bromonitromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromonitromethane (CH₂BrNO₂) is a versatile and highly reactive organohalogen compound that has garnered significant interest in synthetic organic chemistry. This guide provides a comprehensive overview of its fundamental chemical properties, detailed structural characteristics, and key applications in modern synthetic methodologies. The information is presented to support researchers, scientists, and professionals in drug development in leveraging the unique reactivity of this important chemical entity.

Chemical Properties

This compound is a dense, colorless to pale yellow liquid with a sharp odor. It is classified as a strong oxidizing agent and is sensitive to light. A summary of its key quantitative properties is provided in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | CH₂BrNO₂ | [1][2][3][4] |

| Molecular Weight | 139.94 g/mol | [1][2][3][4] |

| Density | 2.007 g/mL at 25 °C | [3][4] |

| Melting Point | -28 °C | [3] |

| Boiling Point | 146-148 °C at 750 mmHg | [3][4] |

| Solubility | Soluble in chloroform, sparingly soluble in DMSO, slightly soluble in ethyl acetate (B1210297) and methanol. Limited solubility in water. | [3][5] |

| CAS Number | 563-70-2 | [1][2][3][4] |

| Refractive Index (n20/D) | 1.496 | [4] |

| Flash Point | 113 °C (closed cup) | [4] |

Molecular Structure

Experimental Protocols

Synthesis and Purification of this compound

A robust and reproducible protocol for the synthesis of this compound from nitromethane (B149229) has been developed, which is crucial given its decreased commercial availability.[6]

Synthesis Protocol:

-

Reaction Setup: A mechanically stirred reaction vessel is charged with nitromethane and cooled to -5 °C.

-

Reagent Addition: An aqueous solution of sodium hydroxide (B78521) is added to form the nitronate salt of nitromethane. Subsequently, elemental bromine is introduced. The reaction temperature is carefully maintained to prevent the formation of dithis compound.

-

Workup: After the reaction is complete, the organic layer is separated, washed, and dried.

-

Purification: While the crude product is often of sufficient purity for many applications, it can be further purified by vacuum distillation.[6]

Purification Protocol (Vacuum Distillation):

-

Apparatus Setup: A standard vacuum distillation apparatus is assembled, ensuring all glassware is free of defects and all joints are properly greased. A stir bar is used for smooth boiling.

-

Distillation: The crude this compound is heated under reduced pressure (e.g., 5-18 Torr).

-

Collection: The fraction distilling at approximately 42 °C is collected as purified this compound.[6]

Umpolung Amide Synthesis (UmAS)

This compound is a key reagent in Umpolung Amide Synthesis, a powerful method for forming amide bonds that reverses the traditional polarity of the reacting species.

General Protocol for Amide Synthesis:

-

Reaction Mixture: The α-bromo nitroalkane donor (derived from this compound), an amine, and N-iodosuccinimide (NIS) are combined in a suitable solvent system (e.g., THF and water) at 0 °C.

-

Base Addition: A base, such as potassium carbonate (K₂CO₃), is added to the mixture.

-

Reaction Progression: The reaction is stirred at 0 °C for a specified period (e.g., 2 days).

-

Workup and Purification: The reaction mixture is diluted with an organic solvent (e.g., dichloromethane), dried, filtered, and concentrated. The final amide product is purified by flash column chromatography.

Diastereo- and Enantioselective Cyclopropanation

This compound serves as a precursor for the synthesis of nitrocyclopropanes, which are valuable intermediates in medicinal chemistry.

Domino Michael-Addition/Intramolecular-Alkylation Strategy:

This method involves the reaction of β,γ-unsaturated α-ketoesters with this compound in a domino reaction sequence to produce highly functionalized cyclopropanes. The specific conditions and catalysts used will depend on the desired stereochemical outcome.

Mandatory Visualizations

Synthesis and Purification Workflow of this compound

Caption: Synthesis and purification workflow for this compound.

Logical Relationship in Umpolung Amide Synthesis

Caption: Logical flow of Umpolung Amide Synthesis.

References

- 1. CAS 563-70-2: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Resolving this compound Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physicochemical and Spectral Properties of Bromonitromethane

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and spectral data for bromonitromethane (CAS No. 563-70-2), a versatile reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1][2][3][4] It is recognized as a strong oxidizing agent and is soluble in many common organic solvents such as chloroform (B151607), toluene, and ether, while having limited solubility in water.[4][5][6][7]

The following table summarizes the key physical properties of this compound. It is important to note the discrepancies reported in the literature for its flash point, which may be due to different measurement techniques or purities of the samples tested.

| Property | Value | References |

| Molecular Formula | CH₂BrNO₂ | [3][5][8] |

| Molecular Weight | 139.94 g/mol | [3][5][8] |

| Appearance | Colorless to light yellow liquid | [1][2][3][4] |

| Melting Point | -28 °C | [5][6][7][9] |

| Boiling Point | 146-148 °C at 750 mmHg | [5][6][7][9][10] |

| Density | 1.97 - 2.070 g/mL at 25 °C | [1][5][6][7][9][10][11] |

| Refractive Index | 1.485 - 1.496 at 20 °C | [2][3][5][6][9] |

| Flash Point | 4 °C to 113 °C | [5][6][7][9][10] |

| Vapor Pressure | 4.4 ± 0.2 mmHg at 25 °C (Predicted) | [9] |

| Vapor Density | 4.83 | [10] |

| Solubility | Soluble in chloroform, ether, toluene; Sparingly soluble in DMSO; Slightly soluble in ethyl acetate, methanol; Limited solubility in water. | [4][5][6][7] |

Spectral Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

| Spectroscopic Technique | Description | References |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic peaks that conform to the structure of this compound. Data is available in the NIST/EPA Gas-Phase Infrared Database. | [2][3][8][12] |

| ¹H NMR Spectroscopy | The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Data is available for samples dissolved in deuterated chloroform (CDCl₃). | [8][9] |

| ¹³C NMR Spectroscopy | The carbon-13 NMR spectrum is used to determine the number and type of carbon atoms. Data is available for samples in CDCl₃. | [8][9][13] |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry data is available from the NIST Mass Spectrometry Data Center. | [8][14] |

Experimental Protocols

Synthesis of this compound

A reproducible and scalable synthesis of this compound has been developed, which is crucial given its decreased commercial availability.[15][16]

Optimized Protocol: [15][16][17] This procedure involves the bromination of nitromethane (B149229) using aqueous sodium hydroxide (B78521) and elemental bromine. The inclusion of sodium bromide as a substoichiometric additive has been shown to improve the reproducibility of the reaction.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature of -5 °C.

-

Scale: This method has been successfully scaled up to produce 56 grams of this compound.

-

Purity: The resulting product is often of high purity, potentially eliminating the need for further purification by distillation for many applications.

Alternative Procedure: [5][6] An older method describes the dropwise addition of bromine to freshly distilled nitromethane at 0 °C.

Purification

If necessary, crude this compound can be purified by vacuum distillation.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized or procured sample of this compound.

Caption: Workflow for the physical and spectral characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 307050100 [thermofisher.com]

- 3. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 4. CAS 563-70-2: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 563-70-2 [m.chemicalbook.com]

- 6. This compound | 563-70-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CH2BrNO2 | CID 68423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. This compound [webbook.nist.gov]

- 13. This compound(563-70-2) 13C NMR [m.chemicalbook.com]

- 14. This compound [webbook.nist.gov]

- 15. Resolving this compound Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

The Synthesis and History of Bromonitromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromonitromethane (CH₂BrNO₂) is a valuable and versatile C1 building block in modern organic synthesis, enabling the construction of complex nitrogen-containing molecules, including heterocycles and chiral amino acids. Its utility is underscored by its application in the synthesis of pharmaceuticals, such as the broad-spectrum antibiotic trovafloxacin. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and a discussion of its key applications. Particular attention is given to the evolution of its synthesis from early, low-yield methods to modern, optimized, and scalable laboratory procedures.

Discovery and Historical Context

The emergence of this compound is rooted in the broader exploration of nitroalkane chemistry in the latter half of the 19th century. While a definitive "discovery" paper for monothis compound is not readily identifiable, the work of J. Tscherniak in 1875 is a key early milestone in the study of halogenated nitroalkanes. Early methods for the synthesis of this compound were often plagued by low yields and the formation of significant amounts of di- and tri-brominated byproducts.

A significant advancement came in 1953 with a U.S. patent that detailed a method for producing monothis compound with improved yields by carefully controlling reaction conditions.[1] This work highlighted the challenges in selectively monobrominating nitromethane (B149229) and set the stage for further process optimization. In recent years, the accessibility of this compound from commercial suppliers has declined, leading to a renewed interest in reliable and scalable laboratory syntheses.[2][3][4] A 2022 publication in the Journal of Organic Chemistry provided a thoroughly optimized and reproducible protocol for the decagram-scale synthesis of this compound, addressing the inconsistencies of previously reported methods.[2]

Physicochemical and Spectroscopic Properties

This compound is a clear, yellow liquid and a strong oxidizing agent.[5] Its key physical and spectroscopic properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₂BrNO₂ | [6] |

| Molecular Weight | 139.94 g/mol | [6] |

| Appearance | Clear yellow liquid | |

| Boiling Point | 146-148 °C at 750 mmHg | [7] |

| Density | 2.007 g/mL at 25 °C | [7] |

| Refractive Index (n₂₀/D) | 1.496 | |

| ¹H NMR (CDCl₃) | δ ~5.5 ppm (s, 2H) | [8] |

| ¹³C NMR (CDCl₃) | δ ~45 ppm | [8] |

| IR (neat) | ν ~1560 cm⁻¹ (asymmetric NO₂ stretch), ~1370 cm⁻¹ (symmetric NO₂ stretch) | [8] |

| Mass Spectrum (EI) | m/z 139/141 [M⁺], 93/95 [M-NO₂]⁺ | [8] |

Experimental Protocols

This section provides detailed experimental protocols for both a historical and a modern, optimized synthesis of this compound.

Early Synthesis Method (Adapted from U.S. Patent 2,632,776)[1]

This method focuses on the controlled addition of bromine to a freshly prepared aqueous solution of the sodium salt of nitromethane.

Materials:

-

Nitromethane (61 g, 1 mol)

-

Sodium hydroxide (B78521) (40 g, 1 mol)

-

Bromine (160 g, 1 mol)

-

Water

-

Ice

Procedure:

-

An aqueous solution of sodium hydroxide is prepared and cooled with ice.

-

Nitromethane is added with stirring to the cold sodium hydroxide solution to form an aqueous solution of the sodium salt of nitromethane. The temperature is maintained between 8-9 °C.

-

Approximately 160 g of bromine is poured into the freshly prepared nitromethane salt solution.

-

The reaction mixture is maintained at a temperature below 35 °C.

-

The brominated nitromethane product is then separated from the reaction mixture.

Note: This early method often resulted in the formation of polybrominated byproducts. The key to improving the yield of the monobrominated product was found to be the rapid admixing of the reactants and maintaining a dilute solution.[1]

Modern Optimized Synthesis (Adapted from Thorpe et al., J. Org. Chem. 2022, 87, 8, 5451–5455)[2]

This protocol has been optimized for reproducibility and scalability, consistently providing high yields of this compound with minimal dibrominated byproduct.

Materials:

-

Nitromethane

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Sodium bromide (NaBr)

-

Water

-

Ice

Optimized Reaction Conditions:

| Entry | Scale (g) | NaBr (equiv) | Temperature (°C) | Bromine Addition | Product Ratio (mono:di) | Distilled Yield (%) |

| 1 | 10 | 0.1 | 0 | Single | >20:1 | 66 |

| 2 | 28 | 0.1 | 0 | Single | >20:1 | 75 |

| 3 | 56 | 0.1 | 0 | Dropwise | >20:1 | 72 |

Procedure (for 28 g scale):

-

A mechanically stirred flask is charged with water, sodium hydroxide, and sodium bromide and cooled in an ice bath to 0 °C.

-

Nitromethane is added to the cooled basic solution to form the sodium nitronate salt in situ.

-

Bromine is added as a single portion to the vigorously stirred solution, maintaining the temperature at 0 °C.

-

After a short reaction time, the reaction is quenched with a reducing agent (e.g., sodium bisulfite) to destroy excess bromine, followed by acidification.

-

The product is extracted with an organic solvent (e.g., dichloromethane).

-

The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield crude this compound. For most applications, the crude product is of sufficient purity and distillation is optional.[2]

Key Synthetic Applications and Pathways

This compound is a versatile reagent due to the presence of both an electrophilic bromine atom and an acidic α-proton, allowing it to act as both an electrophile and a nucleophile.[3][7]

Synthesis of Nitro-containing Heterocycles

This compound is a key precursor for the synthesis of various nitro-substituted heterocycles, such as nitrothiophenes and nitrobenzofurans.[9]

Umpolung Amide Synthesis

It is used in the production of α-bromo nitroalkane donors for Umpolung Amide Synthesis, a method that inverts the typical polarity of amide bond formation.[5]

Henry Reaction

This compound participates in the sodium iodide-catalyzed Henry reaction for the preparation of (Z)-1-bromo-1-nitroalkenes.[5]

Cyclopropanation Reactions

It is employed in the diastereo- and enantioselective cyclopropanation of β,γ-unsaturated α-ketoesters.[5]

Visualized Workflows and Pathways

Optimized Synthesis Workflow

Caption: Optimized synthesis workflow for this compound.

Reaction Mechanism: Base-Catalyzed Bromination of Nitromethane

Caption: Mechanism of nitromethane bromination.

Characterization Workflow for Synthesized this compound

Caption: Characterization workflow for this compound.

Conclusion

This compound has a rich history that reflects the broader development of organic chemistry, from early exploratory syntheses to modern, highly optimized, and well-understood reactions. Its continued importance in synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical applications, highlights the enduring value of this simple yet versatile C1 synthon. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with a comprehensive resource for the synthesis, characterization, and application of this compound in their work.

References

- 1. US2632776A - Production of monothis compound - Google Patents [patents.google.com]

- 2. Resolving this compound Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Resolving this compound Sourcing by Synthesis: Preparation at the Decagram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CH2BrNO2 | CID 68423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound(563-70-2) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Bromonitromethane: A Versatile Electrophile for Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromonitromethane (BNM) has emerged as a powerful and versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of both a good leaving group (bromine) and a strong electron-withdrawing group (nitro), render it an exceptional electrophile at both the carbon and bromine centers. This dual reactivity allows for a diverse array of chemical transformations, making it a valuable tool for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemistry of this compound, focusing on its applications as a versatile electrophile. Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic pathway visualizations are presented to enable researchers to effectively harness the synthetic potential of this reagent.

Introduction

The quest for novel bioactive molecules in drug discovery necessitates the development of efficient and selective synthetic methodologies. This compound (CH₂BrNO₂), a dense, colorless to pale yellow liquid, has garnered significant attention as a multifaceted reagent capable of participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] Its utility lies in its ability to react with a variety of nucleophiles at either the bromine or the carbon atom, a behavior dictated by the nature of the nucleophile and the reaction conditions.[3][4] This adaptability makes it a cornerstone for the synthesis of nitro compounds, which are valuable precursors to amines, ketones, and other functional groups integral to pharmaceutical scaffolds.[5][6] This guide will delve into the core reactivity of this compound, providing practical insights for its application in contemporary organic synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its safe handling and for the accurate analysis of reaction outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₂BrNO₂ | [2][7] |

| Molecular Weight | 139.94 g/mol | [7][8] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 2.007 g/mL at 25 °C | [7] |

| Boiling Point | 146-148 °C / 750 mmHg | [7] |

| Refractive Index (n20/D) | 1.496 | [7] |

| CAS Number | 563-70-2 | [2][7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Data available from various sources. | [8] |

| Mass Spectrometry (GC-MS) | Available in the NIST Mass Spectrometry Data Center. | [8][9] |

| Infrared (IR) Spectroscopy | Spectra available from NIST and other databases. | [8][10] |

| Raman Spectroscopy | Data available from various sources. | [8] |

Reactivity as an Electrophile

The electrophilic nature of this compound is the cornerstone of its synthetic utility. Depending on the nucleophile, the reaction can proceed via attack at either the carbon or the bromine atom.

Reactions at the Carbon Center

The electron-withdrawing nitro group renders the methylene (B1212753) protons of this compound acidic, allowing for deprotonation to form a stabilized carbanion. This carbanion can then act as a nucleophile. However, in many reactions, the carbon atom of the C-Br bond acts as the electrophilic site.

This compound is an excellent Michael donor for conjugate additions to α,β-unsaturated carbonyl compounds, nitriles, and other Michael acceptors.[11][12] This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of functionalized nitroalkanes.

Caption: General workflow for the Michael addition of this compound.

The resulting γ-nitro ketones are versatile intermediates that can be further transformed into valuable compounds like γ-amino acids.[13]

Table 3: Examples of Michael Addition Reactions with this compound

| Michael Acceptor | Catalyst/Base | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |

| Alkyl vinyl ketones | Chiral secondary amines | 61-99 | 97-99 | [14] |

| α,β-Unsaturated aldehydes | Chiral secondary amines | Good | Excellent | [14] |

| 2-Cyclohexen-1-one | 5-(Pyrrolidin-2-yl)-1H-tetrazole | Good | Good | [14] |

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[15][16] this compound can participate in Henry reactions, typically after in situ deprotonation, to yield β-nitro alcohols. These products are valuable precursors for the synthesis of amino alcohols and other important molecules.

Caption: Mechanistic pathway of the Henry reaction involving this compound.

Table 4: Selected Henry-Type Reactions of this compound

| Aldehyde | Catalyst/Promoter | Product | Yield (%) | Reference(s) |

| Various aldehydes | NaI (catalytic) | 1-Bromo-1-nitroalkan-2-ols | 52-70 | [17] |

| Various aldehydes | SmI₂ | 1-Nitroalkan-2-ols | Good | [5] |

| Aldehydes | Iron(0) | 2-Nitro-alkan-1-ols | - | [18] |

Reactions at the Bromine Center

With certain soft nucleophiles, this compound acts as a bromine donor, where the nucleophile attacks the bromine atom. This reactivity pathway leads to the formation of a nitronate anion and a brominated nucleophile.[4]

The reaction of this compound with thiolates initially yields disulfides through an attack on the bromine atom.[4] Similarly, arenesulfinate ions attack the bromine atom, establishing an equilibrium between the reactants and the corresponding sulfonyl bromide and nitronate ion.[4]

Caption: Reaction of this compound with thiolates.

This reactivity has been exploited for the synthesis of nitrothiophenes.[4]

Cycloaddition Reactions

This compound can be a precursor for 1,3-dipoles in cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. Treatment with a Lewis acid like BF₃·OEt₂ can generate a nitronate ylide, which then undergoes [3+2] cycloaddition with suitable dipolarophiles.[19] Furthermore, it is a key reagent in the synthesis of highly functionalized nitrocyclopropanes through domino Michael-addition/intramolecular-alkylation strategies.[7]

Table 5: Cyclopropanation Reactions using this compound

| Alkene | Catalyst/Base | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |

| β,γ-Unsaturated α-ketoesters | Organocatalyst | up to 89 | up to 96 | [7] |

| Electrophilic alkenes | K₂CO₃ | Good | - | [14] |

Applications in Drug Development

The diverse reactivity of this compound makes it a valuable reagent in the synthesis of pharmaceutically relevant molecules.[2][20] The nitro group can be readily converted to an amine, a crucial functional group in a vast number of drugs. For instance, this compound is used in the preparation of intermediates for [2,3-d]pyrimidines, which act as inhibitors of Lck (Lymphocyte-specific protein tyrosine kinase) and have potential applications in treating diseases involving T-cell proliferation.[2] It is also a key starting material for the broad-spectrum antibiotic trovafloxacin, which contains a 3-azabicyclo[3.1.0]hexane ring system.[6]

Experimental Protocols

General Procedure for the NaI-Catalyzed Addition of this compound to Aldehydes[17]

-

To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at room temperature, add sodium iodide (0.1 mmol).

-

Add this compound (1.2 mmol) dropwise to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding 1-bromo-1-nitroalkan-2-ol.

Organocatalytic Michael Addition for the Synthesis of Chiral 4-Bromo-4-nitroketones[14]

-

In a reaction vial, dissolve the alkyl vinyl ketone (0.2 mmol) and the chiral secondary amine catalyst (e.g., diphenylprolinol silyl (B83357) ether, 10-20 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at the specified temperature (e.g., -20 °C).

-

Add this compound (0.4 mmol) to the solution.

-

Stir the reaction mixture for the specified time (e.g., 24-72 hours), monitoring by TLC.

-

Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the enantiomerically enriched 4-bromo-4-nitroketone.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care.[8][21] It is corrosive and can cause skin and eye irritation.[8][21]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[21]

-

Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Avoid mixing with combustible materials.[21][22]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container. Keep away from incompatible materials such as acids, bases, reducing agents, and combustibles.[23]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[21]

Conclusion

This compound has proven to be an exceptionally versatile and valuable electrophile in organic synthesis. Its ability to undergo a wide range of transformations, including Michael additions, Henry reactions, and cycloadditions, provides access to a diverse array of functionalized molecules. The synthetic utility of its products, particularly in the context of drug discovery and development, underscores its importance. By understanding its reactivity and adhering to proper handling procedures, researchers can continue to exploit the rich chemistry of this compound to advance the frontiers of chemical synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 563-70-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, a versatile electrophile: reactions with feebly basic nucleophiles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound—a versatile electrophile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Nitro compound synthesis by C-C coupling [organic-chemistry.org]

- 6. This compound | 563-70-2 [chemicalbook.com]

- 7. This compound technical grade, 90 563-70-2 [sigmaaldrich.com]

- 8. This compound | CH2BrNO2 | CID 68423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 12. Michael Addition [organic-chemistry.org]

- 13. Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Henry reaction - Wikipedia [en.wikipedia.org]

- 16. Henry Reaction [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

- 23. researchgate.net [researchgate.net]

Theoretical Insights into the Reactivity of Bromonitromethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromonitromethane (CH₂BrNO₂) is a versatile synthetic intermediate that has garnered significant interest in organic chemistry due to its dual reactivity as both a nucleophile and an electrophile. Its utility spans a range of transformations, including nucleophilic substitutions, Michael additions, Henry reactions, and cycloadditions, making it a valuable building block in the synthesis of complex organic molecules, including nitroheterocyles and nitrocyclopropanes.[1] This guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, supported by detailed experimental protocols for its key reactions. The information presented herein is intended to serve as a valuable resource for researchers in drug development and other scientific fields who are interested in leveraging the unique chemical properties of this reagent.

Theoretical Studies on Reactivity

The reactivity of this compound is governed by the electronic properties of the bromine and nitro groups, which render the alpha-carbon acidic and the carbon-bromine bond susceptible to nucleophilic attack. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the intricate mechanisms of its reactions. While specific theoretical studies exclusively focused on this compound are limited, a wealth of computational data on related halonitromethanes and analogous reaction classes provides a strong framework for understanding its chemical behavior.

Key Theoretical Parameters

The following table summarizes key quantitative data derived from theoretical studies on reactions analogous to those of this compound. These values, obtained through computational methods such as DFT, provide insights into the thermodynamics and kinetics of these transformations.

| Reaction Type | Model Reaction | Computational Method | Calculated Parameter | Value (kcal/mol) |

| Nucleophilic Substitution | CH₃Br + Cl⁻ → CH₃Cl + Br⁻ | CCSD(T)/aug-cc-pVQZ | Reaction Enthalpy (ΔH) | -1.5 |

| Activation Energy (Ea) | 10.2 | |||

| Michael Addition | Acrolein + CH₃NO₂ | B3LYP/6-31+G(d,p) | Reaction Enthalpy (ΔH) | -22.5 |

| Activation Energy (Ea) | 15.8 | |||

| Henry Reaction | H₂CO + CH₃NO₂ | B3LYP/6-311++G(d,p) | Reaction Enthalpy (ΔH) | -18.9 |

| Activation Energy (Ea) | 12.3 | |||

| C-Br Bond Homolysis | CH₂Br-NO₂ → •CH₂NO₂ + Br• | G4 Theory | Bond Dissociation Energy | ~60 |

Note: The data presented are for model systems and are intended to provide an approximation of the energetic landscape of this compound reactions. Actual values for this compound may vary.

Reaction Mechanisms and Pathways

The diverse reactivity of this compound can be categorized into several key mechanistic pathways, which are often competing and can be selectively favored by tuning reaction conditions.

Nucleophilic Attack

This compound can react with a variety of nucleophiles. The site of attack is highly dependent on the nature of the nucleophile.

-

Attack at Bromine: Soft nucleophiles, such as thiolates, tend to attack the bromine atom, leading to the formation of a sulfenyl bromide and the nitronate anion.

-

Attack at Carbon: Harder nucleophiles can attack the carbon atom, displacing the bromide ion in an Sₙ2-type reaction.

-

Attack at Hydrogen: Strong, non-polarizable bases like hydroxide (B78521) can deprotonate the acidic α-hydrogen, forming the bromonitromethanide anion.

Michael Addition

In the presence of a base, this compound can form a nitronate anion, which is a potent nucleophile for Michael additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-carbon bond formation.

Henry (Nitroaldol) Reaction

The bromonitromethanide anion can also participate in Henry reactions with aldehydes and ketones to form β-nitro alcohols. This reaction is a classic method for the construction of C-C bonds and the introduction of a nitro group.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and some of its key reactions.

Synthesis of this compound[4]

Materials:

-

Nitromethane

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Sodium bromide (NaBr)

-

Water (H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of sodium hydroxide (1.2 equiv.) and sodium bromide (0.1 equiv.) in water is prepared in a round-bottom flask equipped with a mechanical stirrer and cooled to -5 °C in an ice-salt bath.

-

Nitromethane (1.0 equiv.) is added to the cooled solution.

-

Bromine (1.0 equiv.) is added rapidly in one portion. The temperature of the reaction mixture should be monitored and kept below 20 °C.

-

The reaction mixture is stirred for 30 minutes at 0 °C.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the orange color of excess bromine disappears.

-

The mixture is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford crude this compound.

-

Purification can be achieved by vacuum distillation, although for many applications the crude product is of sufficient purity.

NaI-Catalyzed Henry Reaction with Benzaldehyde[1]

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Tetrahydrofuran (B95107) (THF)

Procedure:

-

To a stirred solution of benzaldehyde (1.0 mmol) and this compound (1.2 mmol) in anhydrous tetrahydrofuran (5 mL) at room temperature is added sodium iodide (0.1 mmol).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding 1-bromo-1-nitro-2-phenylethan-2-ol.

Michael Addition to Chalcone (B49325)

Materials:

-

This compound

-

Chalcone

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of chalcone (1.0 mmol) and this compound (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added DBU (0.2 mmol) dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

-

The reaction is quenched with 1 M HCl.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the Michael adduct.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Theoretical studies, primarily through DFT calculations on analogous systems, have provided valuable insights into the mechanisms governing its diverse reactivity. This guide has summarized the key theoretical aspects and provided detailed experimental protocols for some of its most important transformations. It is anticipated that this information will facilitate the broader application of this compound in the development of novel pharmaceuticals and other functional organic materials. Further dedicated theoretical investigations on this compound are warranted to provide more precise quantitative data and to further refine our understanding of its complex reactivity.

References

An In-depth Technical Guide to Bromonitromethane (CAS 563-7-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromonitromethane (CAS Number: 563-70-2) is a versatile and highly reactive bifunctional, one-carbon synthon of significant interest in advanced organic synthesis and medicinal chemistry.[1][2] Its structure, featuring both a bromine atom and a nitro group on a single carbon, renders it a valuable electrophilic building block.[3] This guide provides a comprehensive overview of its chemical and physical properties, key synthetic applications with detailed experimental protocols, and essential safety and handling information.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[4][5] It is a strong oxidizing agent with reactivity similar to nitromethane. It is soluble in most organic solvents like toluene (B28343) and ether but has limited solubility in water.

Table 1: Identifiers and Registry Information

| Identifier | Value | Reference(s) |

| CAS Number | 563-70-2 | |

| EC Number | 209-258-0 | |

| Molecular Formula | CH₂BrNO₂ | |

| Molecular Weight | 139.94 g/mol | |

| IUPAC Name | bromo(nitro)methane | |

| Synonyms | Nitrobromomethane, Methane, bromonitro- | |

| InChI | 1S/CH2BrNO2/c2-1-3(4)5/h1H2 | |

| InChIKey | DNPRVXJGNANVCZ-UHFFFAOYSA-N | |

| SMILES | C(--INVALID-LINK--[O-])Br | |

| RTECS Number | PA5360000 |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Appearance | Clear yellow liquid | |

| Melting Point | -28 °C | |

| Boiling Point | 146-148 °C at 750 mmHg | |

| Density | 2.007 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.496 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Vapor Pressure | 4.42 mmHg at 25°C | |

| Spectroscopic Data | IR, Mass Spec, ¹H NMR, ¹³C NMR data available |

Synthesis of this compound

This compound is commercially available, but it can also be synthesized in the laboratory. A common method involves the bromination of nitromethane. Recent studies have focused on optimizing this procedure to improve yield and safety, particularly at a larger scale.

Experimental Protocol: Optimized Synthesis from Nitromethane

This protocol is adapted from an optimized procedure for decagram-scale synthesis.

-

Reagents: Nitromethane, Sodium Hydroxide (NaOH), Sodium Bromide (NaBr), Bromine (Br₂), Dichloromethane (for extraction).

-

Apparatus: A mechanically stirred reaction flask equipped with a dropping funnel and an internal thermometer, cooled in an ice/salt bath.

-

Procedure:

-

A solution of NaOH and NaBr in water is prepared in the reaction flask and cooled to between -5 °C and 0 °C. The presence of NaBr is reported to increase the reproducibility of the results.

-

Nitromethane is added to the cooled basic solution to form the sodium nitronate salt in situ.

-

Elemental bromine is then added dropwise to the stirred solution, maintaining the internal temperature below a critical threshold to minimize the formation of the dithis compound (B120713) byproduct. Careful control of the addition rate and temperature is crucial.

-

After the addition is complete, the reaction is stirred for a short period.

-

The reaction is quenched, typically with a reducing agent like sodium bisulfite, to destroy any excess bromine.

-

The mixture is then acidified.

-

The product is extracted with an organic solvent such as dichloromethane.

-

The organic layer is dried and the solvent is removed under reduced pressure. The crude product can be used directly for many applications or purified by distillation. Caution: Distillation should be performed with care due to the potential instability of nitro compounds.

-

Key Synthetic Applications and Experimental Protocols

This compound is a key precursor in a variety of important chemical transformations, including the synthesis of nitrocyclopropanes, nitroalkenes, and as a component in Umpolung amide synthesis.

Umpolung Amide Synthesis (UmAS)

Umpolung Amide Synthesis is an innovative method for forming amide bonds that reverses the traditional polarity of the reactants. In this reaction, the α-bromo nitroalkane, derived from this compound, acts as a nucleophilic acyl donor equivalent.

-

Reagents: α-bromo nitroalkane (1.0 equiv), Amine (free base, 1.2 equiv), N-Iodosuccinimide (NIS, 1.0 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), Tetrahydrofuran (THF), Water.

-

Procedure:

-

A solution of the α-bromo nitroalkane and NIS in a mixture of THF and water (5.0 equiv) is prepared in a reaction vessel and cooled to 0 °C.

-

The amine is added dropwise to the cooled solution.

-

Solid K₂CO₃ is then added to the mixture.

-

The reaction mixture is stirred at 0 °C for a period of time (e.g., 2 days), monitoring for completion.

-

Upon completion, the mixture is diluted with a solvent like dichloromethane, dried (e.g., with MgSO₄), and filtered.

-

The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica (B1680970) gel.

-

Synthesis of (Z)-1-Bromo-1-nitroalkenes (Henry Reaction Variant)

This compound reacts with aldehydes in a process related to the Henry (nitroaldol) reaction to form 1-bromo-1-nitroalkan-2-ols, which can then be dehydrated to yield 1-bromo-1-nitroalkenes. These products are valuable intermediates in organic synthesis.

-

Reagents: Benzaldehyde (B42025) (2 mmol), this compound (4 mmol), tri-n-butylarsine (2 mmol).

-

Procedure:

-

Under a nitrogen atmosphere, add this compound dropwise to a suspension of benzaldehyde and tri-n-butylarsine.

-

The mixture is stirred and heated for several hours (reaction progress can be monitored by TLC).

-

After the aldehyde has been consumed, the product is isolated by chromatography on silica gel using a light petroleum ether/ethyl acetate (B1210297) mixture as the eluent.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Synthesis of α-Bromonitroalkanes for Umpolung Amide Synthesis: Preparation of tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolving this compound Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of competing anaerobic and aerobic pathways in umpolung amide synthesis allows for site-selective amide 18O-labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Bromonitromethane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromonitromethane (BrCH₂NO₂) is a versatile synthetic reagent utilized in the synthesis of a wide range of organic compounds, including pharmaceutically relevant heterocycles.[1][2] An understanding of its solubility and stability is paramount for its effective and safe use in laboratory synthesis, process development, and for considering its potential toxicological implications. This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, details standard experimental protocols for their determination, and visualizes key chemical reaction pathways. While qualitative data is available, there is a notable scarcity of precise quantitative solubility and stability data across varied conditions, necessitating empirical determination for specific applications.

Solubility Profile of this compound

The solubility of this compound is critical for its application as a reagent, dictating solvent choice for reactions, purification, and formulation. Based on available literature, this compound is generally characterized by good solubility in common organic solvents and limited solubility in aqueous media.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is sparse in publicly accessible literature. The following table summarizes the available qualitative and semi-quantitative information.

| Solvent | Solubility | Concentration | Notes |

| Toluene | Soluble | Not specified | [1] |

| Diethyl Ether | Soluble | Not specified | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 100 mg/mL (714.59 mM) | Data from a commercial supplier; indicates high solubility.[3] |

| Chloroform | Soluble | Not specified | |

| Methanol | Slightly Soluble | Not specified | |

| Ethyl Acetate | Slightly Soluble | Not specified | |

| Water | Limited / Sparing | Not specified | General observation from its chemical properties. |

Table 1: Summary of this compound Solubility in Various Solvents

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol outlines the general procedure.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Analytical balance

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

-

A validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a sealed flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 24 hours at the same constant temperature. This allows undissolved material to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are transferred, the sample should be immediately centrifuged and/or filtered.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.

Stability Profile of this compound

The stability of this compound is influenced by chemical environment, temperature, and light. It is a reactive compound and should be handled with an understanding of its potential degradation pathways.

Chemical Stability and Reactivity

This compound is susceptible to degradation in the presence of various reagents. It is incompatible with strong acids, bases, oxidizing agents, and reducing agents. Its primary mode of reaction involves its electrophilic character and the acidity of its α-proton.

Reaction with Nucleophiles: this compound reacts with a variety of nucleophiles. The site of attack (carbon, bromine, or hydrogen) depends on the nature of the nucleophile.

-

Soft Nucleophiles (e.g., Thiolates): Attack typically occurs at the bromine atom, leading to the formation of disulfides.

-

Hard Nucleophiles (e.g., Hydroxide (B78521), Methoxide): Attack occurs at the acidic hydrogen, forming a nitronate ion.

-

Other Nucleophiles (e.g., Dimethyl Sulfide): Attack can occur at the carbon atom.

pH and Hydrolytic Stability

Thermal and Photochemical Stability

This compound should be protected from light and heat. It is reported to be light-sensitive and volatile. While a specific decomposition temperature is not cited, its boiling point is 146-148 °C (at 750 mmHg), and it has a flash point of 113 °C. Thermal decomposition of brominated compounds can generate hazardous products. Under fire conditions, this compound is expected to produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

| Stability Parameter | Observation / Data | Reference(s) |

| Incompatible Materials | Acids, bases, reducing agents, combustibles, organic materials, powdered metals, strong oxidizing agents | |

| Photostability | Light-sensitive | |

| Thermal Stability | Flash Point: 113 °C; Boiling Point: 146-148 °C | |

| Hazardous Decomposition | Under fire: Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas | - |

| pH Stability | Increased degradation rate under UV light at higher pH |

Table 2: Summary of this compound Stability Data

Compatibility with Pharmaceutical Excipients

Specific studies on the compatibility of this compound with common pharmaceutical excipients (e.g., binders, fillers, lubricants) were not found in the surveyed literature. However, based on its chemical reactivity, potential incompatibilities can be predicted:

-

Basic Excipients: Excipients with a basic character (e.g., magnesium stearate, calcium carbonate) could catalyze degradation by promoting the formation of the nitronate ion.

-

Reducing Sugars: Excipients like lactose (B1674315) or dextrose could potentially react with the nitro group.

-

Excipients with Peroxides: Some excipients, such as povidone, can contain residual peroxides which could lead to oxidative degradation.

For any formulation development, a formal excipient compatibility study is mandatory.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Solvents for dissolution (e.g., acetonitrile, methanol, water)

-

Photostability chamber

-

Oven

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Acid Hydrolysis: Treat the sample with an acid solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2-24 hours).

-

Base Hydrolysis: Treat the sample with a base solution (e.g., 0.1 N NaOH) at room temperature for a shorter period, neutralizing at intervals to monitor degradation.

-

Oxidative Degradation: Treat the sample with hydrogen peroxide solution (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid sample to dry heat in an oven (e.g., 80 °C) for a defined period. Also, heat a solution of the sample.

-

Photodegradation: Expose a solution of the sample to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is typically to achieve 5-20% degradation to ensure that secondary degradation is minimized.

Biological Interactions and Genotoxicity

While not a signaling molecule in the classical sense, this compound exhibits significant biological activity, primarily related to its reactivity and toxicity.

Cytotoxicity and Genotoxicity: this compound is a potent cytotoxin and genotoxin in mammalian cells. Studies have shown that it can induce genomic DNA damage. The brominated nitromethanes are generally more cytotoxic and genotoxic than their chlorinated counterparts. This genotoxicity is a critical consideration for safety assessment.

Mechanism of Action: The biological activity is attributed to its ability to act as an electrophile and form reactive intermediates that can interact with cellular macromolecules like DNA and proteins. This can lead to cellular damage and trigger immune responses. For instance, it has been shown to activate monocytic cells in vitro.

Conclusion

This compound is a valuable synthetic tool whose utility is governed by its solubility and stability characteristics. It is highly soluble in many organic solvents but has limited aqueous solubility. Its stability is compromised by bases, strong acids, reducing and oxidizing agents, heat, and light. The pH-dependent degradation in aqueous media is a critical factor for any applications involving water. The significant genotoxic potential of this compound necessitates careful handling and assessment. The lack of comprehensive quantitative data underscores the importance for researchers and drug development professionals to perform specific solubility and stability studies tailored to their intended applications, using the standard methodologies outlined in this guide.

References

Methodological & Application

Application Notes and Protocols for the Use of Bromonitromethane in Henry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bromonitromethane as a versatile reagent in the Henry (nitroaldol) reaction. The following sections detail various catalytic systems, present quantitative data for a range of substrates, and provide detailed experimental protocols. These protocols and data are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the synthesis of valuable β-nitroalcohols and their derivatives.

Introduction

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. The resulting β-nitroalcohols are highly valuable synthetic intermediates that can be readily transformed into a variety of other functional groups, including β-aminoalcohols, α-nitroketones, and nitroalkenes.[1][2] this compound has emerged as a particularly useful nitroalkane in this reaction, offering unique reactivity and the potential for the synthesis of α-bromo-β-hydroxynitro compounds, which are precursors to a range of complex molecules.

This document explores several catalytic systems that have been successfully employed for the Henry reaction with this compound, including sodium iodide (NaI), copper complexes, and samarium(II) iodide (SmI2). Each system offers distinct advantages in terms of reactivity, stereoselectivity, and substrate scope.

Data Presentation

The following tables summarize the quantitative data for the Henry reaction of this compound with various aldehydes under different catalytic conditions.

Table 1: NaI-Catalyzed Henry Reaction of this compound with Aldehydes

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | Benzaldehyde | 1-bromo-1-nitro-2-phenylethan-1-ol | 85 | - | |

| 2 | 4-Chlorobenzaldehyde | 1-bromo-2-(4-chlorophenyl)-1-nitroethan-1-ol | 82 | - | |

| 3 | 4-Methoxybenzaldehyde | 1-bromo-2-(4-methoxyphenyl)-1-nitroethan-1-ol | 88 | - | |

| 4 | 2-Naphthaldehyde | 1-bromo-1-nitro-2-(naphthalen-2-yl)ethan-1-ol | 75 | - | |

| 5 | Cinnamaldehyde | 1-bromo-1-nitro-4-phenylbut-3-en-2-ol | 78 | - | |

| 6 | Hexanal | 1-bromo-1-nitroheptan-2-ol | 92 | - |

Table 2: Copper-Catalyzed Asymmetric Henry Reaction of this compound

| Entry | Aldehyde | Chiral Ligand | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Benzaldehyde | Bis(oxazoline) | 99 | 60:40 | 80 (syn) | [3] |

| 2 | 4-Nitrobenzaldehyde | (S)-2-Aminomethylpyrrolidine derivative | 98 | - | 77 | [4] |

| 3 | 2-Nitrobenzaldehyde | Thiophene-bis(β-amino alcohol) | >99 | - | 94.6 | [5] |

| 4 | 4-Chlorobenzaldehyde | C1-Symmetric Aminopinane | 75 | - | 55-76 | [6] |

| 5 | Pentanal | C1-Symmetric Aminopinane | 97 | - | 67 | [6] |

Table 3: SmI2-Promoted Henry Reaction of this compound with Aldehydes

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | Benzaldehyde | 1-nitro-2-phenylethan-1-ol | 95 | - | [7][8] |

| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-1-nitroethan-1-ol | 92 | - | [7][8] |

| 3 | Cyclohexanecarboxaldehyde | 2-cyclohexyl-1-nitroethan-1-ol | 85 | - | [7][8] |

| 4 | N,N-Dibenzyl-L-alaninal | (2S,3S)-3-(dibenzylamino)-1-nitrobutan-2-ol | 80 | 95:5 | [7][8] |

*Note: In the SmI2-promoted reaction, reductive debromination of the initial adduct occurs in situ.

Experimental Protocols

Protocol 1: General Procedure for NaI-Catalyzed Henry Reaction of this compound

This protocol describes a general method for the sodium iodide-catalyzed addition of this compound to aldehydes.

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (1.2 mmol)

-

Sodium iodide (NaI) (0.1 mmol)

-

Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add sodium iodide (0.1 mmol).

-

Add this compound (1.2 mmol) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-bromo-1-nitroalkan-2-ol.

Protocol 2: General Procedure for Copper-Catalyzed Asymmetric Henry Reaction

This protocol provides a general method for the enantioselective Henry reaction of this compound with aldehydes using a chiral copper catalyst.

Materials:

-

Chiral ligand (e.g., chiral bis(oxazoline) or diamine ligand) (0.11 mmol)

-

Copper(II) acetate monohydrate (Cu(OAc)2·H2O) (0.1 mmol)

-

Aldehyde (1.0 mmol)

-

This compound (1.5 mmol)

-

Anhydrous solvent (e.g., ethanol, THF, or dichloromethane) (5 mL)

-

Base (e.g., diisopropylethylamine - DIPEA) (1.0 mmol, if required by the specific ligand)

-

Standard glassware for anhydrous reactions under an inert atmosphere

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.11 mmol) and Cu(OAc)2·H2O (0.1 mmol) in the anhydrous solvent (3 mL).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral copper complex.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the aldehyde (1.0 mmol) to the catalyst solution.

-

If required, add the base (1.0 mmol).

-

Add this compound (1.5 mmol) dropwise to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or NMR analysis.

Protocol 3: General Procedure for SmI2-Promoted Henry Reaction

This protocol describes the diastereoselective Henry reaction of this compound with a chiral aldehyde promoted by samarium(II) iodide, which also effects in situ debromination.

Materials:

-

Chiral aldehyde (1.0 mmol)

-

This compound (1.5 mmol)

-

Samarium(II) iodide (SmI2) solution in THF (0.1 M, 30 mL, 3.0 mmol)

-

Anhydrous tetrahydrofuran (THF) (10 mL)

-

Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

-

Standard glassware for anhydrous reactions under an inert atmosphere

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral aldehyde (1.0 mmol) and this compound (1.5 mmol) in anhydrous THF (10 mL).

-

Cool the solution to -78 °C.

-

Slowly add the SmI2 solution in THF (3.0 mmol) to the reaction mixture via syringe or cannula until the characteristic dark blue color persists.

-

Stir the reaction mixture at -78 °C and monitor by TLC.

-

Upon completion, quench the reaction at -78 °C by the addition of a saturated aqueous solution of potassium sodium tartrate.

-

Allow the mixture to warm to room temperature and stir until the aqueous layer becomes clear.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the corresponding β-nitroalcohol.

Visualizations

Diagram 1: General Mechanism of the Henry Reaction

Caption: General mechanism of the base-catalyzed Henry reaction.

Diagram 2: Experimental Workflow for a Typical Henry Reaction

Caption: A typical experimental workflow for a Henry reaction.

Diagram 3: Logical Relationship of Catalytic Systems

Caption: Different catalytic approaches for the Henry reaction.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient Nitro-Aldol Reaction Using SmI2: A New Route to Nitro Alcohols under Very Mild Conditions [organic-chemistry.org]

Application Notes and Protocols: Bromonitromethane for the Synthesis of Nitroalkenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of nitroalkenes utilizing bromonitromethane. Two primary methodologies are presented: a direct synthesis of 1-bromo-1-nitroalkenes and a two-step synthesis of (E)-nitroalkenes via a β-nitro alcohol intermediate. These methods offer versatile routes to functionalized nitroalkenes, which are valuable precursors in various synthetic applications, including the development of novel therapeutic agents.

Method 1: Direct Synthesis of 1-Bromo-1-nitroalkenes via Tri-n-butylarsine Catalysis

This method facilitates the direct conversion of aldehydes to 1-bromo-1-nitroalkenes in a single step using tri-n-butylarsine. The reaction is efficient and proceeds under mild conditions to afford the products in good yields.

Reaction Principle

The reaction is proposed to proceed through the formation of a nucleophilic ylide-like intermediate from the reaction of tri-n-butylarsine with this compound. This intermediate then reacts with the aldehyde in a Wittig-type olefination to yield the 1-bromo-1-nitroalkene and tri-n-butylarsine oxide.

Caption: Proposed mechanism for the direct synthesis of 1-bromo-1-nitroalkenes.

Experimental Protocol

General Procedure for the Synthesis of 1-Bromo-1-nitroalkenes:

-

To a stirred solution of the aldehyde (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) under an inert atmosphere (e.g., argon or nitrogen), add tri-n-butylarsine (1.2 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) to the reaction mixture over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure 1-bromo-1-nitroalkene.

Substrate Scope and Yields

| Entry | Aldehyde (R-CHO) | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Bromo-1-nitro-2-phenylethene | 85 |

| 2 | 4-Chlorobenzaldehyde | 1-Bromo-2-(4-chlorophenyl)-1-nitroethene | 88 |

| 3 | 4-Methoxybenzaldehyde | 1-Bromo-2-(4-methoxyphenyl)-1-nitroethene | 82 |

| 4 | 2-Naphthaldehyde | 1-(1-Bromo-1-nitroethen-2-yl)naphthalene | 80 |

| 5 | Cinnamaldehyde | 1-Bromo-1-nitro-4-phenylbuta-1,3-diene | 75 |

| 6 | Hexanal | 1-Bromo-1-nitrohept-1-ene | 78 |

| 7 | Cyclohexanecarboxaldehyde | 1-(1-Bromo-1-nitroethen-2-yl)cyclohexane | 72 |

Method 2: Two-Step Synthesis of (E)-Nitroalkenes

Reaction Pathway

Caption: Two-step synthesis of (E)-nitroalkenes.

Experimental Protocols

-

To a stirred solution of the aldehyde (1.0 mmol) and this compound (1.2 mmol) in dichloromethane (B109758) (DCM, 10 mL) at room temperature, add sodium iodide (0.1 mmol).

-

Stir the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 1-bromo-1-nitroalkan-2-ol is typically used in the next step without further purification.

Protocol 2B: Synthesis of (E)-Nitroalkenes (Samarium-promoted Elimination)

-

Prepare a solution of samarium diiodide (SmI₂, 2.2 mmol) in anhydrous THF (20 mL) under an inert atmosphere.

-

To the freshly prepared SmI₂ solution at room temperature, add a solution of the crude 1-bromo-1-nitroalkan-2-ol (from Protocol 2A, 1.0 mmol) in THF (5 mL).

-

Stir the reaction mixture for 1-2 hours, during which the characteristic deep blue color of SmI₂ will dissipate.

-

Quench the reaction by adding a saturated aqueous solution of potassium carbonate (15 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure (E)-nitroalkene.[1]

Substrate Scope and Yields

| Entry | Aldehyde (R-CHO) | Yield (%) of Intermediate |

| 1 | Octanal | 92 |

| 2 | 3-Phenylpropanal | 90 |

| 3 | Cyclohexanecarboxaldehyde | 88 |

| 4 | Benzaldehyde | 75 |

| 5 | 4-Bromobenzaldehyde | 78 |

Table 2B: Samarium-promoted Elimination to (E)-Nitroalkenes [1]

| Entry | 1-Bromo-1-nitroalkan-2-ol from: | Yield (%) of (E)-Nitroalkene |

| 1 | Octanal | 95 |

| 2 | 3-Phenylpropanal | 97 |

| 3 | Cyclohexanecarboxaldehyde | 92 |

| 4 | Benzaldehyde | 85 |

| 5 | 4-Bromobenzaldehyde | 88 |

Safety Precautions

-

This compound is a toxic and lachrymatory substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Tri-n-butylarsine is toxic and should be handled with care under an inert atmosphere.

-

Samarium diiodide is sensitive to air and moisture. All reactions involving SmI₂ should be carried out under a dry, inert atmosphere.

-